molecular formula C20H22F2N2O4Pt B1199247 cis-Pt-Mfba CAS No. 93557-19-8

cis-Pt-Mfba

Cat. No.: B1199247
CAS No.: 93557-19-8
M. Wt: 587.5 g/mol
InChI Key: UVUMHCJNQAWVTE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-Pt-Mfba is a novel chemical entity for research applications. As a platinum-based complex, it is of significant interest in investigative oncology and materials science. Researchers are exploring its potential mechanisms of action, which may include the induction of cellular apoptosis through DNA binding and cross-linking, a property well-documented in other platinum coordination complexes . This product is designed for use in fundamental biochemical research, hit-to-lead candidate screening, and the study of structure-activity relationships in metallo-drug development. Applications The specific research applications for this compound are currently under investigation. Potential areas of study may include:

Properties

CAS No.

93557-19-8

Molecular Formula

C20H22F2N2O4Pt

Molecular Weight

587.5 g/mol

IUPAC Name

cyclohexane-1,2-diamine;3-fluorobenzoate;platinum(2+)

InChI

InChI=1S/2C7H5FO2.C6H14N2.Pt/c2*8-6-3-1-2-5(4-6)7(9)10;7-5-3-1-2-4-6(5)8;/h2*1-4H,(H,9,10);5-6H,1-4,7-8H2;/q;;;+2/p-2

InChI Key

UVUMHCJNQAWVTE-UHFFFAOYSA-L

SMILES

C1CCC(C(C1)N)N.C1=CC(=CC(=C1)F)C(=O)[O-].C1=CC(=CC(=C1)F)C(=O)[O-].[Pt+2]

Canonical SMILES

C1CCC(C(C1)N)N.C1=CC(=CC(=C1)F)C(=O)[O-].C1=CC(=CC(=C1)F)C(=O)[O-].[Pt+2]

Synonyms

cis-Pt(II)(DDH)bis(metafluorobenzoic acid)
cis-Pt-MFBA

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

cis-Pt-Mfba belongs to a class of halogenated arylboronic acids, which are widely used in Suzuki-Miyaura cross-coupling reactions. Below is a comparative analysis with two structurally similar compounds:

Table 1: Structural and Physicochemical Comparison

Property This compound (C₆H₅BBrClO₂) (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid
Molecular Weight 235.27 235.27* 284.34*
Halogen Substituents Br, Cl Br, Cl Br, 2×Cl
Log Po/w (XLOGP3) 2.15 ~2.1 (estimated) ~3.0 (estimated)
Solubility 0.24 mg/mL Likely lower due to similar structure Likely lower due to increased halogens
Synthetic Accessibility 2.07 Not reported Not reported
Bioavailability Score 0.55 Likely similar Potentially reduced due to higher mass

* Molecular weights estimated based on structural analogs.

Key Findings:

Structural Impact on Lipophilicity :

  • The addition of a second chlorine atom in (6-Bromo-2,3-dichlorophenyl)boronic acid increases its Log Po/w compared to this compound, enhancing membrane permeability but reducing aqueous solubility .
  • This compound’s balanced halogenation (one Br, one Cl) optimizes both reactivity and solubility for catalytic applications.

Synthetic Considerations :

  • This compound’s synthesis uses a Pd catalyst, a common method for arylboronic acids. In contrast, more halogenated analogs may require harsher conditions or specialized ligands, increasing production complexity .

Research Implications and Limitations

  • Functional Similarities : All three compounds are likely used in cross-coupling reactions, but this compound’s moderate properties make it preferable for drug discovery pipelines requiring balanced absorption and reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.